Substitution-Pattern Uniqueness: Concurrent 4-Pyrrolidinyl, 6-Trifluoromethyl, and 2-Amino Groups Define a Distinct Pharmacophoric Triangle vs. All Catalogued Isomers
Among the commercially available pyrrolidine‑trifluoromethyl‑pyrimidine congeners, the target compound is the only species that simultaneously carries (i) a free 2‑NH₂ group for hinge‑binding, (ii) a 6‑CF₃ group for lipophilic interaction, and (iii) a C‑linked pyrrolidin‑2‑yl ring at the 4‑position that provides a basic secondary amine (pyrrolidine NH) for salt‑bridge or solubility modulation. Closest catalogued analogues either lack the 2‑amine (e.g., 2‑(pyrrolidin‑2‑yl)‑4‑(trifluoromethyl)pyrimidine, CAS 1259078‑84‑6, MF C₉H₁₀F₃N₃, MW 217.19), lack the CF₃ group (e.g., 4‑(pyrrolidin‑2‑yl)pyrimidin‑2‑amine, CAS 1249198‑23‑9, MF C₈H₁₂N₄, MW 164.21), or attach the pyrrolidine via an exocyclic nitrogen linker (e.g., N‑[(3R)‑pyrrolidin‑3‑yl]‑6‑(trifluoromethyl)pyrimidin‑4‑amine, CAS 1448850‑53‑0, MF C₉H₁₃Cl₂F₃N₄, MW 305.13) [1]. This structural singularity means the target compound explores a chemical space that is not accessible to any of the comparator molecules.
| Evidence Dimension | Substitution pattern / functional-group complement |
|---|---|
| Target Compound Data | 4-(pyrrolidin-2-yl), 6-CF₃, 2-NH₂ on pyrimidine (C₉H₁₂ClF₃N₄, MW 268.67) |
| Comparator Or Baseline | CAS 1259078‑84‑6: 2-(pyrrolidin-2-yl), 4-CF₃, no 2-NH₂ (MW 217.19); CAS 1249198‑23‑9: 4-(pyrrolidin-2-yl), no CF₃ (MW 164.21); CAS 1448850‑53‑0: 4-(NH-pyrrolidin-3-yl), 6-CF₃ (MW 305.13); 4-(trifluoromethyl)pyrimidin-2-amine: no pyrrolidine (MW 163.10) |
| Quantified Difference | Target presents a unique combinatorial vector set (C-4 pyrrolidine NH + C-6 CF₃ + C-2 NH₂); no commercial congener matches all three pharmacophoric elements. |
| Conditions | Commercial availability searches across Bidepharm, ChemSrc, and MolCore catalogues (accessed April 2026) |
Why This Matters
For medicinal chemistry teams synthesizing focused kinase‑inhibitor libraries, the target compound offers a single scaffold that cannot be replicated by mixing and matching commercially available mono‑ or di‑substituted pyrimidines, thereby condensing multi‑step synthetic sequences and reducing the risk of introducing unwanted SAR perturbations from protecting‑group manipulations.
- [1] ChemSrc entries for CAS 1259078‑84‑6, CAS 1249198‑23‑9, and CAS 1448850‑53‑0, accessed April 2026. Molecular formulas and MWs. View Source
